propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate
Description
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is a bifunctional coumarin derivative characterized by two fused coumarin moieties. The structure includes a 7-hydroxycoumarin core substituted at the 4-position with a second coumarin unit (2-oxo-2H-chromen-3-yl), linked via an ether oxygen. The 7-hydroxy group is further functionalized with a propyl ester-acetate side chain. Its synthesis likely involves multi-step coupling of coumarin precursors, as seen in analogous compounds (e.g., ) .
Properties
Molecular Formula |
C23H18O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
propyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O7/c1-2-9-27-22(25)13-28-15-7-8-16-17(12-21(24)29-20(16)11-15)18-10-14-5-3-4-6-19(14)30-23(18)26/h3-8,10-12H,2,9,13H2,1H3 |
InChI Key |
BGDGLHQKUVNTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with propyl acetate in the presence of a base catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 50-60°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Various esters depending on the nucleophile used
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds related to propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate exhibit significant anticancer properties. A study highlighted the synthesis of bischromone derivatives, which showed potential antiproliferative activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study:
A recent investigation into a series of chromene derivatives demonstrated that modifications at specific positions enhanced their cytotoxic effects on breast cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .
2. Antioxidant Properties
Chromene derivatives have been recognized for their antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage linked to various diseases, including neurodegenerative disorders .
Data Table: Antioxidant Activity of Chromene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Propyl 2-{[...]} | 25 | Free radical scavenging |
| Bischromone A | 30 | Inhibition of lipid peroxidation |
| Bischromone B | 20 | Metal chelation |
1. Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been explored in various studies. This compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study:
A pharmacological evaluation demonstrated that compounds with similar structures significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role for propyl 2-{[...]} in managing inflammation-related conditions .
Material Science Applications
1. Fluorescent Probes
Chromene derivatives are increasingly being utilized as fluorescent probes due to their unique photophysical properties. These compounds can be employed in bioimaging and sensing applications, particularly for detecting metal ions or reactive oxygen species .
Data Table: Fluorescent Properties of Chromene Derivatives
| Compound Name | Emission Wavelength (nm) | Application |
|---|---|---|
| Propyl 2-{[...]} | 450 | Metal ion detection |
| Coumarin-based probe | 500 | Reactive oxygen species detection |
Mechanism of Action
The mechanism of action of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The chromen units in the compound can also interact with free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Coumarin Core
The target compound’s dual coumarin system distinguishes it from simpler derivatives. For example:
- Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate () contains a single coumarin unit with a trifluoromethyl group at the 4-position. The electron-withdrawing CF₃ group enhances stability and may alter fluorescence properties compared to the target’s electron-rich dual coumarin system .
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () features a methyl group at the 4-position and an ethyl ester. Its synthesis achieved 81–82% yield via nucleophilic substitution, suggesting that the target’s propyl ester could be synthesized similarly but may require optimization due to steric effects .
Ester Group Variations
- Tert-butyl ester : In t-butyl 2-(2-((4-methyl-2-oxo-3-(4-(trifluoromethyl)benzyl)-2H-chromen-7-yl)oxy)ethoxy)acetate (), the bulky t-butyl group increases steric hindrance and hydrophobicity, which may reduce metabolic clearance but complicate synthesis .
- Acetamide derivatives : Compounds like 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide () replace the ester with an amide, enhancing hydrogen-bonding capacity and aqueous solubility but reducing cell permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is a coumarin derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 547.7 g/mol. Its structure features a complex arrangement of chromenyl groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.47 | |
| Coumarin Derivative | MCF-7 (Breast) | 9.54 | |
| Coumarin Ester | hCA IX (Tumor-associated) | 21.8 |
These findings suggest that the compound may effectively inhibit the proliferation of cancer cells, particularly breast cancer cells, highlighting its potential as a therapeutic agent.
Antioxidant Activity
Coumarins are well-known for their antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, including DPPH and ABTS radical scavenging tests. Studies indicate that coumarin derivatives exhibit strong anti-lipid peroxidation activity, which is crucial for preventing oxidative stress-related diseases.
The ability to scavenge free radicals suggests that this compound could play a role in mitigating oxidative damage in biological systems.
Other Therapeutic Potentials
In addition to anticancer and antioxidant activities, coumarin derivatives have been studied for their antimicrobial properties. For example, compounds derived from similar structures have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 120 µg/ml | Reference |
|---|---|---|---|
| Propyl 2-{...} | Staphylococcus aureus | 15 | |
| Coumarin Derivative | Aspergillus niger | 18 |
These findings indicate that propyl 2-{[...]} may also possess significant antimicrobial activity, making it a candidate for further research in infectious disease treatment.
Case Studies
Several case studies have documented the synthesis and biological evaluation of coumarin derivatives similar to propyl 2-{[...]}:
- Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their biological activities against MCF-7 cells, revealing IC50 values ranging from low micromolar concentrations.
- Antioxidative Effects : Research demonstrated that certain coumarin derivatives significantly inhibited lipid peroxidation in vitro, suggesting their potential use as dietary antioxidants.
- Antimicrobial Screening : A comprehensive screening against multiple bacterial strains highlighted the efficacy of coumarins in inhibiting growth, with some compounds exhibiting higher potency than standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
